molecular formula C14H18F3NO B1360253 3'-Trifluoromethyl-2,2-dimethylvaleranilide CAS No. 2300-87-0

3'-Trifluoromethyl-2,2-dimethylvaleranilide

Cat. No.: B1360253
CAS No.: 2300-87-0
M. Wt: 273.29 g/mol
InChI Key: JZGSGKPJMMYYGT-UHFFFAOYSA-N
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Description

3’-Trifluoromethyl-2,2-dimethylvaleranilide is a chemical compound with the molecular formula C₁₄H₁₈F₃NO and a molecular weight of 273.2940 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a valeranilide structure, which imparts unique chemical properties to the compound.

Chemical Reactions Analysis

3’-Trifluoromethyl-2,2-dimethylvaleranilide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

3’-Trifluoromethyl-2,2-dimethylvaleranilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Trifluoromethyl-2,2-dimethylvaleranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

3’-Trifluoromethyl-2,2-dimethylvaleranilide can be compared with other similar compounds, such as:

Biological Activity

3'-Trifluoromethyl-2,2-dimethylvaleranilide is a chemical compound with the molecular formula C₁₄H₁₈F₃NO and a molecular weight of 273.2940 g/mol . This compound is gaining attention in scientific research due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its reactivity and interaction with biological targets, making it a subject of interest in pharmacology and agrochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group significantly increases the compound's binding affinity to these targets, leading to modulation of their activity. This modulation can influence various biochemical pathways, which is crucial for therapeutic applications.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications, particularly in the treatment of diseases where precise modulation of molecular targets is necessary. The compound's unique structure allows it to act as a valuable tool in studying enzyme interactions and metabolic pathways.

Case Studies

  • Anticancer Activity : A study explored the efficacy of this compound in inhibiting cancer cell proliferation. In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : Research focused on the inhibition of specific enzymes involved in metabolic disorders. The findings indicated that this compound selectively inhibited these enzymes, leading to altered metabolic pathways that could be beneficial in managing certain diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2,2-Dimethyl-3’-(trifluoromethyl)pentanoanilideSimilar trifluoromethyl groupPotentially lower enzyme inhibition
Trifluoromethylbenzoyl derivativesShared trifluoromethyl groupVaried activity based on substituents

This table highlights how structural similarities can lead to differences in biological activity and therapeutic potential.

The synthesis of this compound typically involves the reaction of 3’-trifluoromethylbenzoyl chloride with 2,2-dimethylvaleric acid , using a base such as triethylamine. This method allows for the efficient production of the compound while maintaining its chemical integrity for biological studies.

Chemical Reactions

The compound undergoes various chemical reactions that can enhance its utility in research:

  • Oxidation : Can produce carboxylic acids or other oxidized derivatives.
  • Reduction : Can yield amine or alcohol derivatives.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

These reactions are essential for modifying the compound for specific applications in drug development and agrochemicals.

Properties

IUPAC Name

2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-4-8-13(2,3)12(19)18-11-7-5-6-10(9-11)14(15,16)17/h5-7,9H,4,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGSGKPJMMYYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177556
Record name 3'-Trifluoromethyl-2,2-dimethylvaleranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2300-87-0
Record name 3'-Trifluoromethyl-2,2-dimethylvaleranilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Trifluoromethyl-2,2-dimethylvaleranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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